![molecular formula C11H16N2O2 B15200420 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fused ring system that includes an imidazo[1,2-a]pyridine moiety, which is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and aldehydes. Subsequent steps may include alkylation to introduce the methyl group and carboxylation to form the propanoic acid moiety.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial strains.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and analgesic medications.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.
Comparaison Avec Des Composés Similaires
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Uniqueness: 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid stands out due to its specific structural features and potential applications. While similar compounds may share the imidazo[1,2-a]pyridine core, the presence of the propanoic acid moiety and the methyl group contribute to its unique properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,10(14)15)8-7-13-6-4-3-5-9(13)12-8/h7H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
HBJPMONYICBGHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN2CCCCC2=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


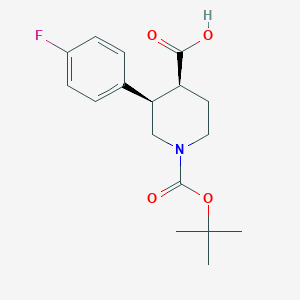
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
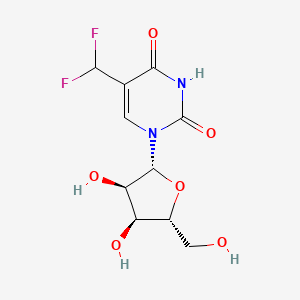
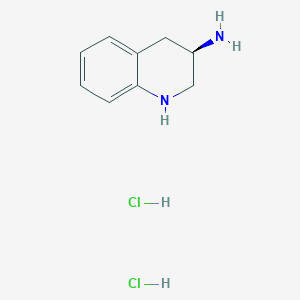
![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
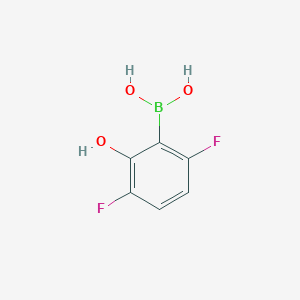
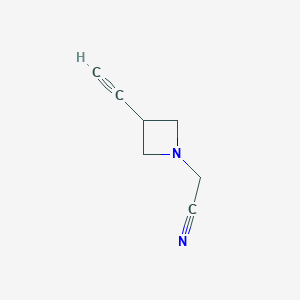
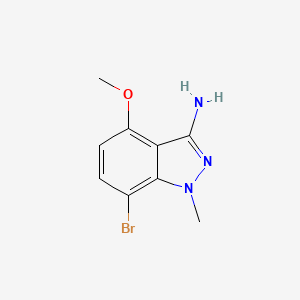
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
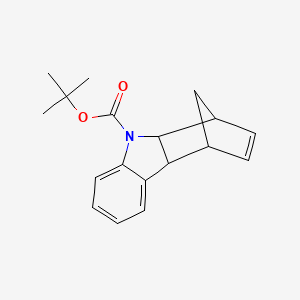
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)

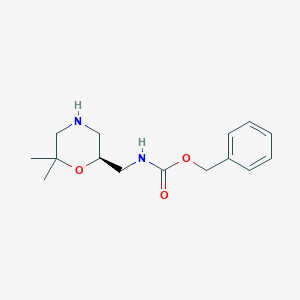
![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
